molecular formula C17H17NO B11860253 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 118621-45-7

1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B11860253
CAS No.: 118621-45-7
M. Wt: 251.32 g/mol
InChI Key: RHSNKQJVLNLSKN-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a tetrahydroquinoline derivative with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.329 g/mol . Its CAS registry number is 118621-45-7, and it is characterized by a tetrahydroquinoline core substituted at the 1-position with a p-tolyl group (4-methylphenyl) and at the 6-position with a carbaldehyde functional group. This compound is utilized in organic synthesis, particularly in the development of chromophores for nonlinear optical (NLO) materials, as evidenced by its structural analogs in chromophore synthesis studies .

Properties

CAS No.

118621-45-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde

InChI

InChI=1S/C17H17NO/c1-13-4-7-16(8-5-13)18-10-2-3-15-11-14(12-19)6-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3

InChI Key

RHSNKQJVLNLSKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

Domino Reaction Strategies

Domino reactions are favored for their efficiency in combining multiple synthetic steps into a single operation. For 1-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, this approach typically involves:

  • Formation of the Tetrahydroquinoline Core : Cyclization of enaminones or substituted anilines with aldehydes.

  • Functionalization at C-6 : Direct formylation or oxidation to introduce the aldehyde group.

A representative domino reaction employs cyclohexane-1,3-dione-derived enaminones and 5-alkenyl rhodanines under phase-transfer catalysis (e.g., tetrabutylammonium bromide). This method achieves yields of 52–81% by integrating conjugate addition, ammonolysis, and nucleophilic substitution . Key advantages include reduced purification steps and scalability (demonstrated at gram-scale) .

Table 1: Domino Reaction Conditions

ComponentRoleConditionsYield (%)
EnaminoneTetrahydroquinoline precursorToluene, 80°C, 12 h75
5-Alkenyl rhodanineSulfur donorK₂CO₃, TBAB catalyst
HaloalkaneAlkylating agentRoom temperature, 6 h

Acid-Catalyzed Cyclization

Cyclization remains a cornerstone for constructing the tetrahydroquinoline scaffold. A patented method utilizes phosphorus pentoxide (P₄O₁₀) and methanesulfonic acid (MSA) to promote intramolecular cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid . The reaction proceeds via:

  • Activation of the Carboxylic Acid : Formation of a reactive intermediate with P₄O₁₀.

  • Cyclization : Ring closure under acidic conditions (MSA, 100°C, 8 h).

This method avoids racemization and achieves enantiomeric excess >98% for chiral derivatives . However, it requires strict anhydrous conditions and generates stoichiometric waste.

Table 2: Acid-Catalyzed Cyclization Parameters

ParameterValue
Temperature100°C
Time8 h
CatalystP₄O₁₀ (1.2 equiv)
AcidMSA (3.0 equiv)
Yield78%

Palladium-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers regioselective access to 6-carbaldehyde derivatives. A protocol by Lin et al. employs:

  • Palladium acetate (Pd(OAc)₂) : 10 mol%

  • Copper acetate (Cu(OAc)₂) : Oxidant (2.0 equiv)

  • N-Acetylvaline : Ligand (40 mol%)

Key steps include:

  • C–H Activation : Directed by the p-tolyl group.

  • Formylation : Using DMF as a carbonyl source under CO atmosphere .

Table 3: Palladium-Catalyzed Formylation

ConditionOptimization RangeOptimal Value
LigandBoc-Val, Ac-Val, No ligandAc-Val (40 mol%)
SolventToluene, Me-THF, DMFMe-THF
Temperature85–105°C95°C
Yield54–71%68%

This method is notable for its compatibility with eco-friendly solvents (e.g., methyl-THF) and scalability .

Diastereoselective Annulation

Diastereoselective [4 + 2] annulation using ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes has been developed for tetrahydroquinolines . The reaction sequence includes:

  • Aza-Michael Addition : Nucleophilic attack by the amine on the p-QM.

  • 1,6-Conjugate Addition : Cyclization to form the tetrahydroquinoline core.

Table 4: Annulation Reaction Performance

SubstrateDiastereoselectivity (dr)Yield (%)
4-Methyl-p-QM>20:192
4-Fluoro-p-QM15:185
4-Nitro-p-QM12:178

This method achieves excellent diastereocontrol and functional group tolerance, making it suitable for library synthesis .

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the aldehyde group at C-6 via electrophilic formylation. A typical protocol involves:

  • Generation of Chloroiminium Ion : POCl₃ and DMF at 0–5°C.

  • Electrophilic Attack : On the tetrahydroquinoline aromatic ring.

Table 5: Vilsmeier-Haack Conditions

ReagentQuantityRole
POCl₃3.0 equivFormylation agent
DMF1.5 equivCarbonyl source
Temperature0–5°C (initial), 80°C (reflux)Reaction control
Yield65%

This method is limited by competing side reactions (e.g., over-oxidation) but remains widely used for its simplicity .

Comparative Analysis of Methods

Table 6: Method Comparison

MethodYield (%)ScalabilitySelectivityEnvironmental Impact
Domino Reaction75HighModerateModerate
Acid-Catalyzed Cyclization78MediumHighLow (harsh acids)
Pd-Catalyzed C–H Activation68HighHighLow (green solvents)
Diastereoselective Annulation92MediumVery HighModerate
Vilsmeier-Haack65LowLowHigh (POCl₃ use)

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at the 6-position undergoes oxidation to form a carboxylic acid derivative. This transformation is facilitated by the electron-withdrawing nature of the aldehyde, which enhances its susceptibility to electrophilic attack under oxidizing conditions. While specific reaction parameters for this compound are not detailed in available sources, common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed in analogous systems.

Domino Reactions

Recent developments highlight domino reactions as a key strategy for synthesizing tetrahydroquinoline derivatives. These single-pot processes combine multiple transformations (e.g., annulation and functionalization) to improve yield and reduce synthetic complexity.

Palladium-Catalyzed Cascade Reactions

PdCl₂-catalyzed reactions with Li₂CO₃ and CuBr enable the formation of 4-aryl-tetrahydroquinolines via C(sp²)–H bond activation. This approach accommodates diverse substituents on both reactants, offering broad synthetic versatility .

Mechanistic Considerations

The compound’s reactivity is governed by:

  • Electronic Effects : The electron-donating p-tolyl group and electron-withdrawing aldehyde create a balance influencing nucleophilic and electrophilic reactivity.

  • Stereochemical Control : Diastereoselectivity in synthesis (>20:1) arises from steric interactions and reaction conditions, as observed in DBU-mediated protocols .

Scientific Research Applications

Neuroprotective Effects

Research indicates that 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde may exhibit neuroprotective properties. Preliminary studies suggest its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structure suggests possible interactions with microbial targets, making it a candidate for further investigation in the development of new antibiotics. Studies have indicated that derivatives of tetrahydroquinoline compounds can inhibit bacterial growth effectively .

Anticancer Properties

There is emerging evidence that this compound may possess anticancer activities. Its ability to induce apoptosis in cancer cells and inhibit tumor growth is currently under investigation. However, more detailed studies are necessary to elucidate the underlying mechanisms .

Synthetic Chemistry Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : These reactions facilitate the formation of the tetrahydroquinoline framework.
  • Functional Group Modifications : The aldehyde group can be modified to enhance biological activity or alter chemical properties for specific applications.

This compound's versatility in synthetic chemistry highlights its potential as a building block for more complex molecules .

Case Study 1: Neuroprotection Research

A study focused on the neuroprotective effects of various tetrahydroquinoline derivatives found that this compound exhibited significant protection against oxidative stress in neuronal cell cultures. The results indicated a reduction in cell death and improved cell viability compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, derivatives of this compound were tested against several bacterial strains. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroquinoline scaffold is highly versatile, with modifications to its substituents significantly altering its chemical, physical, and biological properties. Below is a detailed comparison of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with structurally related compounds:

1-(6-((tert-Butyldimethylsilyl)oxy)hexyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1f’)

  • Molecular Formula: C₂₃H₃₇NO₂Si
  • Molecular Weight : 403.63 g/mol
  • Key Features : Incorporates a silicon-based tert-butyldimethylsilyl (TBDMS) group at the hexyloxy chain, enhancing thermal stability and solubility in organic solvents. This modification is critical for its application in D-π-A′-π-A chromophores for NLO materials .
  • Synthetic Utility: Achieved an 87% yield via silylation reactions, demonstrating efficient functionalization of the tetrahydroquinoline core .

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Key Features: Replaces the p-tolyl group with a smaller methyl substituent, reducing steric hindrance. This simplicity enhances its utility in medicinal chemistry, such as in analgesic derivatives (e.g., 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline, which exhibits 1/8th the potency of morphine) .

1-(Cyclohexylmethyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

  • Molecular Formula: C₁₇H₂₃NO
  • Molecular Weight : 265.37 g/mol

1-Ethyl-6-pyridin-4-yl-1,2,3,4-tetrahydroquinoline

  • Molecular Formula : C₁₆H₁₈N₂
  • Molecular Weight : 238.33 g/mol

1,2,3,4-Tetrahydroquinoline-6-carboxamide

  • Molecular Formula : C₁₀H₁₂N₂O
  • Molecular Weight : 176.22 g/mol
  • Key Features: Replaces the aldehyde with a carboxamide group, altering hydrogen-bonding capacity and solubility.

1-(Benzyl)-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde

  • Molecular Formula: C₂₀H₂₃NO
  • Molecular Weight : 293.40 g/mol
  • Key Features : Incorporates a benzyl group and multiple methyl substituents, increasing steric bulk and stability. Such modifications are relevant in synthetic intermediates for complex organic molecules .

6-Chloro-1,2,3,4-tetrahydroquinoline

  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 167.64 g/mol
  • Key Features : The chloro substituent at the 6-position is electron-withdrawing, altering electronic properties and reactivity. This compound is used as a building block in organic synthesis .

6-Nitro-1,2,3,4-tetrahydroquinoline

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Key Features: The nitro group strongly withdraws electrons, making this compound reactive in reduction or cyclization reactions. It serves as a precursor for amino derivatives .

Biological Activity

1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with a molecular formula of C17H17NO and a molecular weight of 265.33 g/mol. This compound features a tetrahydroquinoline core substituted with a p-tolyl group and an aldehyde functional group. Its unique structure suggests potential applications in pharmaceuticals, particularly due to its diverse biological activities.

Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective effects , making it a candidate for research in neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress could be pivotal in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Anticancer Potential

Research has indicated that compounds structurally related to this compound may have anticancer properties . The tetrahydroquinoline scaffold has been associated with various anticancer activities in similar compounds, suggesting that this specific derivative could also exhibit such effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The presence of the p-tolyl group and the aldehyde moiety likely play significant roles in enhancing its biological properties. Comparative studies with similar compounds reveal that modifications in the substituents can lead to variations in potency and selectivity against different biological targets .

Compound NameMolecular FormulaKey Features
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydeC13H17NOLacks p-tolyl group; potential neuroprotective effects
1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydeC13H17NOSimilar core structure; different alkyl substitution
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazoleC19H21NContains additional aromatic rings; used in dye-sensitized solar cells

Case Studies

Several studies have focused on the biological activity of tetrahydroquinoline derivatives:

  • Neuroprotection : A study highlighted the neuroprotective effects of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. The mechanisms involved include modulation of apoptosis pathways and enhancement of antioxidant defenses .
  • Antimicrobial Efficacy : Research into related compounds has demonstrated significant activity against various bacterial strains. This suggests that this compound may similarly exhibit antimicrobial properties worth exploring through empirical testing .

Q & A

Q. What are the key synthetic strategies for introducing the aldehyde group at position 6 in 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline derivatives?

The aldehyde group is typically introduced via formylation or oxidation reactions. For example, in related compounds, the aldehyde functionality can be achieved by oxidizing a hydroxymethyl intermediate using reagents like pyridinium chlorochromate (PCC) or via direct formylation using Vilsmeier-Haack conditions (chloroform, dimethylformamide, and phosphoryl chloride). Protective groups such as tert-butyldimethylsilyl (TBS) may be employed to stabilize reactive intermediates during synthesis, as seen in the preparation of silyl-protected tetrahydroquinoline derivatives . Post-synthesis, the aldehyde group is confirmed via 1H^1H NMR (δ ~9.5–10.0 ppm for aldehydic proton) and IR spectroscopy (stretching vibration ~1700 cm1^{-1}) .

Q. How is the purity and structural integrity of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC), with thresholds >95% considered acceptable for biological assays. Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (MS). For instance, 1H^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the p-Tolyl methyl group (δ ~2.3 ppm), while MS (ESI or EI) confirms the molecular ion peak (e.g., [M+H]+^+) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Due to potential respiratory hazards, use fume hoods and respiratory protection (e.g., NIOSH-approved N95 masks) during synthesis. Avoid skin contact, as tetrahydroquinoline derivatives may exhibit toxicity via dermal absorption. Waste disposal must follow institutional guidelines for halogenated or aromatic amines .

Advanced Research Questions

Q. How does the electronic influence of the p-Tolyl group affect the reactivity of the tetrahydroquinoline core in cross-coupling reactions?

The p-Tolyl group acts as an electron-donating substituent via its methyl group, increasing electron density at the tetrahydroquinoline nitrogen. This enhances nucleophilicity, facilitating reactions such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. However, steric hindrance from the Tolyl group may reduce yields in bulky substrates. Computational studies (e.g., DFT calculations) and Hammett substituent constants (σ\sigma) can quantify these effects .

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives under varying conditions?

Methodological inconsistencies (e.g., solvent polarity, catalyst loading) often lead to yield discrepancies. For example, sodium triacetoxyborohydride (STAB)-mediated reductive aminations in dichloromethane may yield 60–70%, while analogous reactions in tetrahydrofuran (THF) drop to 40–50% due to reduced proton availability. Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) is recommended to identify critical parameters .

Q. What experimental strategies are employed to evaluate the biological activity of this compound against STAT5 or nitric oxide synthase (NOS) targets?

In vitro assays using recombinant STAT5 or NOS isoforms (e.g., iNOS, eNOS) are standard. For STAT5 inhibition, electrophoretic mobility shift assays (EMSAs) or luciferase reporter gene assays measure DNA-binding activity. For NOS, 3H^3H-citrulline formation assays quantify enzymatic activity. Dose-response curves (IC50_{50}) and selectivity indices (e.g., >100-fold for iNOS vs. eNOS) validate target specificity. Positive controls (e.g., L-NAME for NOS) are essential .

Q. What chromatographic techniques optimize the separation of stereoisomers in tetrahydroquinoline derivatives?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IA) or amylose-based columns resolve enantiomers. For example, a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min achieves baseline separation of (R)- and (S)-enantiomers (α > 1.5). Preparative HPLC or simulated moving bed (SMB) chromatography scales up resolution for biological testing .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies (e.g., in situ IR monitoring) to track aldehyde formation and minimize over-oxidation.
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with bioactivity in SAR studies.
  • Safety Compliance : Regularly audit fume hood airflow (≥0.5 m/s) and maintain chemical hygiene plans per OSHA standards .

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